6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class. This compound is characterized by a nitro group at the 6th position and a trifluoromethyl group at the 7th position on its imidazo[1,2-a]pyridine ring. Imidazo[1,2-a]pyridines are notable for their diverse applications in medicinal chemistry and material science, attributed to their unique structural properties and biological activities .
The synthesis of 6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine can be accomplished through several methods:
The reactions often require specific conditions such as temperature control and the presence of solvents that facilitate the reaction. For instance, the use of continuous flow reactors in industrial settings optimizes yield and purity through advanced purification techniques like chromatography and crystallization.
The molecular structure of 6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine features a bicyclic system comprising an imidazole ring fused to a pyridine ring. The nitro group at position 6 and the trifluoromethyl group at position 7 significantly influence the electronic properties of the compound.
6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions:
Common reagents for these reactions include electrophilic trifluoromethylating agents, transition metal catalysts, and oxidizing or reducing agents. Reaction conditions typically favor mild temperatures to enhance selectivity and yield.
The mechanism of action for 6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine primarily involves its interaction with biological targets through its functional groups. The nitro group can undergo reduction to form amines, which may contribute to its biological activity. Additionally, the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability of the compound in biological systems.
Relevant analytical methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are commonly employed to characterize this compound's structure and purity .
6-Nitro-7-(trifluoromethyl)imidazo[1,2-a]pyridine has significant potential in scientific research:
Imidazo[1,2-a]pyridine represents a privileged bicyclic 5-6 heterocyclic scaffold in medicinal chemistry, recognized for its "drug prejudice" due to extraordinarily diverse therapeutic applications. This scaffold demonstrates substantial pharmacological versatility, including anticancer, antimycobacterial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities [1] [5]. Structurally, the imidazo[1,2-a]pyridine framework facilitates extensive molecular modifications, enabling optimization of pharmacokinetic and pharmacodynamic properties while maintaining target affinity. Several derivatives have achieved clinical success, exemplified by zolimidine (gastroprotective), alpidem (anxiolytic), and zolpidem (sedative-hypnotic) [1] [7].
In oncology, imidazo[1,2-a]pyridine derivatives inhibit critical signaling pathways. For instance, optimized derivatives demonstrate nanomolar inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor constitutively activated in gastric cancer models. Compound W1131 (8) significantly suppressed tumor growth in patient-derived xenograft models by blocking STAT3 phosphorylation and dimerization [3] [7]. Anti-tubercular activity is equally prominent, with derivatives like telacebec (Q203) inhibiting Mycobacterium tuberculosis cytochrome bcc complex subunit QcrB, disrupting oxidative phosphorylation. Q203 exhibits potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, currently advancing through Phase II clinical trials [5]. This breadth of target engagement underscores the scaffold’s adaptability to diverse disease mechanisms.
Table 1: Therapeutic Applications of Imidazo[1,2-a]pyridine Derivatives
Therapeutic Area | Clinical/Drug Candidate | Molecular Target | Biological Effect |
---|---|---|---|
Oncology | W1131 | STAT3 | Inhibits phosphorylation/dimerization |
Tuberculosis | Telacebec (Q203) | Cytochrome bcc:aa₃ (QcrB) | Disrupts oxidative phosphorylation |
Anxiety | Alpidem | GABAₐ receptor | Anxiolytic activity |
Insomnia | Zolpidem | GABAₐ receptor | Sedative-hypnotic effect |
Strategic incorporation of trifluoromethyl (-CF₃) and nitro (-NO₂) groups significantly enhances the pharmacodynamic and pharmacokinetic profiles of imidazo[1,2-a]pyridine derivatives. The -CF₃ group, a strong electron-withdrawing substituent, profoundly influences molecular properties:
The -NO₂ group contributes complementary effects:
Table 2: Molecular Characteristics of 6-Nitro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Property | Value/Descriptor |
---|---|
Molecular Formula | C₉H₄F₃N₃O₄ |
Molecular Weight | 275.14 g/mol |
SMILES | C1=CC2=NC(=C(N2C=C1N+[O-])C(=O)O)C(F)(F)F |
Hydrogen Bond Donors | 1 (carboxylic acid) |
Hydrogen Bond Acceptors | 7 |
Topological Polar Surface Area | 96.3 Ų |
Synergistic positioning of -NO₂ at C6 and -CF₃ at C2 or C7 creates electron-deficient rings, improving DNA intercalation capacity and microbial enzyme inhibition. Computational analyses confirm these substituents reduce frontier orbital energies, facilitating charge transfer interactions with biological targets [9].
Nitro-substituted heterocycles have undergone transformative evolution in anti-infective drug development, beginning with early antimicrobials like nitrofurantoin (1953) and metronidazole (1960). These agents leveraged bacterial nitroreductase enzymes for bioactivation, generating cytotoxic radicals that damage DNA and proteins. Despite efficacy, toxicity concerns and resistance emergence diminished their prominence by the 1990s [4] [5].
The 21st century witnessed a resurgence, driven by urgent needs for drugs against drug-resistant tuberculosis. Nitro-imidazooxazines delamanid (Deltyba®, 2014) and pretomanid (2019) exemplify this renaissance. Both contain critical nitro groups activated by Mycobacterium tuberculosis-specific dehydrogenase Ddn, producing des-nitro metabolites that inhibit mycolic acid biosynthesis and cause respiratory poisoning [5]. Pretomanid, combined with bedaquiline and linezolid, achieved 90% cure rates in XDR-TB patients, revitalizing interest in nitro-heterocycles [5].
Imidazo[1,2-a]pyridines incorporated this pharmacophore strategically. High-throughput screening identified 6-nitro-7-(trifluoromethyl) variants as potent leads against Mycobacterium tuberculosis. Moraski’s work demonstrated 2,7-dimethyl-6-nitroimidazo[1,2-a]pyridine-3-carboxamides with MIC90 values of 0.07–0.14 μM against XDR strains, non-cytotoxic to mammalian cells (VERO IC₅₀ >128 μM) [5]. The nitro group’s position proved critical: C6/C8 nitro derivatives showed 8–32-fold greater potency than C5 analogues against dormant bacilli, correlating with F420 cofactor reduction efficiency in mycobacterial bioactivation pathways [5].
Table 3: Evolution of Nitro-Substituted Heterocycles in Anti-Infective Therapy
Era | Representative Agents | Mechanism of Action | Therapeutic Impact |
---|---|---|---|
1950–1970s | Metronidazole, Nitrofurantoin | Nonspecific radical generation | Broad-spectrum antimicrobials |
1980–2000s | Megazol, Nifurtimox | DNA strand breakage; trypanothione inhibition | Limited by toxicity concerns |
2010–Present | Delamanid, Pretomanid, Nitro-IPs | Mycolic acid inhibition (TB-specific activation) | MDR/XDR-TB regimens; targeted activation |
Beyond anti-infectives, nitro-imidazo[1,2-a]pyridines entered oncology pipelines. Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors featuring nitroimidazole motifs demonstrated nanomolar kinase inhibition. Optimization balanced nitro-mediated potency with metabolic stability, achieving oral bioavailability in murine models [10]. This illustrates the pharmacophore’s adaptability across therapeutic areas, leveraging position-specific electronic effects for target selectivity. Contemporary synthetic methods, including [3+2] cycloadditions of pyridinium ylides with trifluoroacetaldehyde oximes, now enable efficient production of 6-nitro-7-trifluoromethyl variants, accelerating structure-activity studies [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: